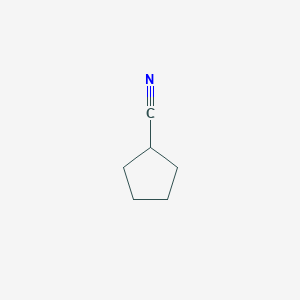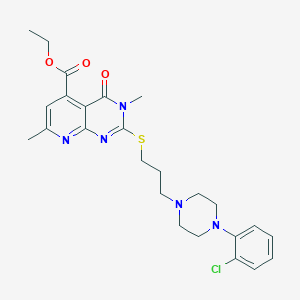
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Descripción general
Descripción
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the molecular formula C17H24O5 and a molecular weight of 308.37 . It is used as an intermediate in the synthesis of Tipelukast-d6, a labeled analogue of Tipelukast . Tipelukast is a novel oral anti-inflammatory agent that suppresses bladder hyperactivity in a rat model .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate consists of 17 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate has a predicted boiling point of 467.1±45.0 °C and a predicted density of 1.106±0.06 g/cm3 . Its pKa value is predicted to be 8.32±0.23 .Propiedades
IUPAC Name |
ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFUYKDJCOTBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575963 | |
| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
CAS RN |
122714-53-8 | |
| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


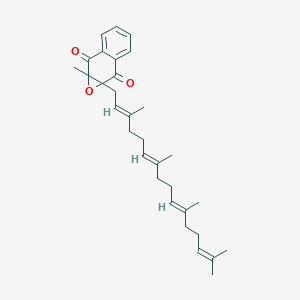

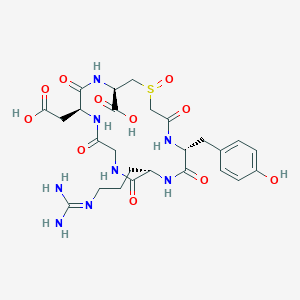





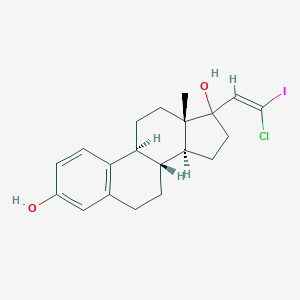
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
